molecular formula C16H18N2O2 B14947010 1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Katalognummer: B14947010
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: OFBZBWCGQMCJPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound that features both an azepane ring and an indole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can be approached through several synthetic routes. One possible method involves the condensation of an indole derivative with an azepane derivative under specific reaction conditions. For example:

    Step 1: Synthesis of the indole derivative through Fischer indole synthesis.

    Step 2: Formation of the azepane ring through cyclization reactions.

    Step 3: Condensation of the indole derivative with the azepane derivative using a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalyst selection: Choosing an efficient catalyst to promote the condensation reaction.

    Solvent optimization: Selecting a solvent that enhances the reaction rate and product solubility.

    Reaction conditions: Controlling temperature, pressure, and reaction time to achieve optimal results.

Analyse Chemischer Reaktionen

Types of Reactions

1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

    Oxidation products: Oxidized derivatives of the compound.

    Reduction products: Reduced forms of the compound.

    Substitution products: Substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: Interaction with specific receptors in biological systems.

    Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal transduction: Modulation of signaling pathways in cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Similar structure with a piperidine ring instead of an azepane ring.

    1-(morpholin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to the presence of the azepane ring, which may confer different chemical and biological properties compared to similar compounds with different ring structures.

Eigenschaften

Molekularformel

C16H18N2O2

Molekulargewicht

270.33 g/mol

IUPAC-Name

1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

InChI

InChI=1S/C16H18N2O2/c19-15(16(20)18-9-5-1-2-6-10-18)13-11-17-14-8-4-3-7-12(13)14/h3-4,7-8,11,17H,1-2,5-6,9-10H2

InChI-Schlüssel

OFBZBWCGQMCJPB-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32

Löslichkeit

>40.5 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.